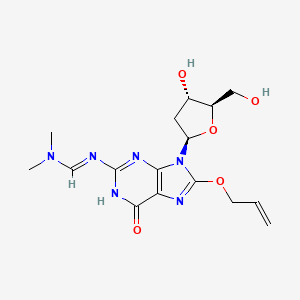![molecular formula C34H40Cl2S6 B1384704 4,8-Bis(4-chloro-5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene CAS No. 2369013-30-7](/img/structure/B1384704.png)
4,8-Bis(4-chloro-5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene
説明
“4,8-Bis(4-chloro-5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene” is an electron-rich building block commonly utilized in the production of small molecular donors or low band-gap polymer semiconductors . It is conventionally employed in the manufacture of photovoltaic devices due to its ability to enhance solar cell efficiency .
Synthesis Analysis
The compound can be synthesized by a sulfide oxidation tuning approach in 4,8-bis (5- (2-ethylhexyl)thiophen-2-yl)benzo [1,2- b :4,5- b ′]dithiophene (BDTT) for constructing a series of sulfone-based dual acceptor 1-2 (A 1 –A 2 )-type copolymers with different numbers of sulfonyl groups . Another method involves Stille polymerization .Molecular Structure Analysis
The compound has a two-dimensional (2D) linear structure with a donor–π–acceptor (D–π–A) backbone structure .Chemical Reactions Analysis
The compound has been used in the construction of sulfone-based dual acceptor 1-2 (A 1 –A 2 )-type copolymers with different numbers of sulfonyl groups . It has also been used in the fabrication of non-fullerene organic solar cells .Physical And Chemical Properties Analysis
The compound is an electron-rich building block and has strong electron-withdrawing ability due to the presence of the sulfone group . It has deeper HOMO energy levels due to the presence of halogen atoms .科学的研究の応用
Organic Solar Cells
4,8-Bis(4-chloro-5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene and related compounds have been extensively studied for their application in organic solar cells (OSCs). Studies have focused on understanding and improving the photovoltaic properties of these compounds. For instance, copolymers like PBDB-T, which incorporate this compound, demonstrate strong interchain and intrachain interactions that are critical for the efficiency of OSCs. The temperature-dependent aggregation behavior of these compounds in solution significantly influences the excited-state dynamics, which is vital for the performance of OSCs (Ran et al., 2022). Another study synthesized benzo[1,2-b:4,5-b']dithiophene (BDT)-based copolymers, which were used as donor materials in polymer solar cells. The copolymers showed power conversion efficiencies in the range of 1.46 − 2.05% under specific conditions (Oh et al., 2015).
Photovoltaic Devices
Several studies have been conducted on the synthesis and characterization of different BDT-based compounds for use in photovoltaic devices. For example, alkylselenophene-substituted benzodithiophene small molecules were synthesized for this purpose, demonstrating a power conversion efficiency of 4.37% in certain conditions (Kim et al., 2014). In another study, thieno[3,2-b]thiophene-substituted benzo[1,2-b:4,5-b']dithiophene was used as a building block for semiconducting polymers in high-performance single and tandem organic photovoltaic cells (Kim et al., 2014).
Thin-Film Transistors and Other Applications
Other applications include the use of BDT-based polymers in thin-film transistors and as donor materials in bulk heterojunction solar cells. For instance, a study synthesized BDT-based conjugated polymers that displayed high hole mobility when used as active semiconductors in organic thin-film transistors (Chung et al., 2014). Similarly, benzo[1,2-b:4,5-b']dithiophene-based polymers containing novel electron-accepting selenophene-incorporated units were developed for efficient thin-film transistors and polymer solar cells (Tamilavan et al., 2014).
将来の方向性
The compound has shown potential in the field of photocatalytic hydrogen evolution and organic solar cells . Future research could focus on deepening the HOMO energy level with a trade-off between V OC and JSC and increasing the light absorption coefficient and improving the generation and mobility of charges to maximize JSC and FFs .
特性
IUPAC Name |
4,8-bis[4-chloro-5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40Cl2S6/c1-5-9-11-21(7-3)19-39-33-25(35)17-27(41-33)29-23-13-15-38-32(23)30(24-14-16-37-31(24)29)28-18-26(36)34(42-28)40-20-22(8-4)12-10-6-2/h13-18,21-22H,5-12,19-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWAOTYUYOVFAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CSC1=C(C=C(S1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC(=C(S5)SCC(CC)CCCC)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40Cl2S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Bis(4-chloro-5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



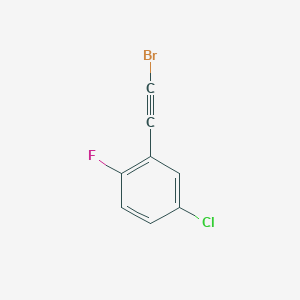
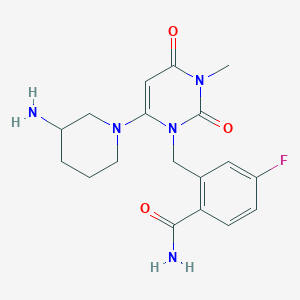
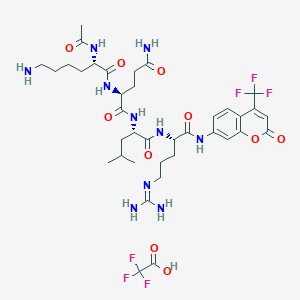
![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1384628.png)
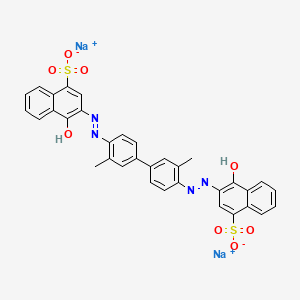
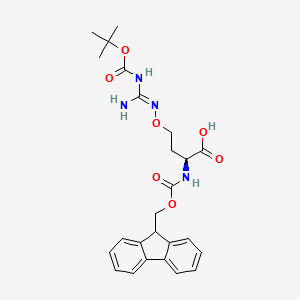
![2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide](/img/structure/B1384632.png)
![1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1384633.png)
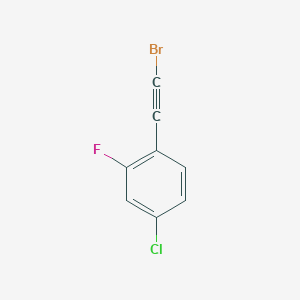
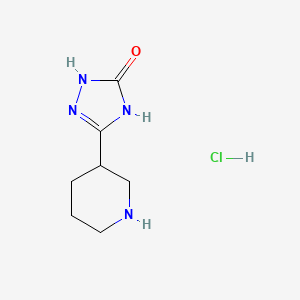
![2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine hydrogen methanesulfonate](/img/structure/B1384640.png)

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride](/img/structure/B1384642.png)
